Eplerenone - 107724-20-9

Eplerenone

Catalog Number: EVT-267489
CAS Number: 107724-20-9
Molecular Formula: C24H30O6
Molecular Weight: 414.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eplerenone is a synthetic, steroidal compound belonging to the class of mineralocorticoid receptor antagonists (MRAs). [, , , ] It is a highly selective antagonist of the mineralocorticoid receptor, which is activated by aldosterone. [, , , , , , ] In scientific research, eplerenone serves as a valuable tool to investigate the physiological and pathological roles of the renin-angiotensin-aldosterone system (RAAS), particularly the effects of aldosterone. [, , , , , ]

Spironolactone

Compound Description: Spironolactone is a non-selective mineralocorticoid receptor antagonist (MRA) that is chemically similar to eplerenone. [] It is used to treat various conditions, including hypertension, heart failure, and primary aldosteronism. [, ]

Canrenone

Compound Description: Canrenone is the primary and active metabolite of spironolactone. [] Like its parent compound, canrenone exhibits anti-mineralocorticoid activity. []

Relevance: Canrenone shares structural similarities with both spironolactone and eplerenone. [] The interference of canrenone with digoxin measurements, as discussed in the context of eplerenone, highlights the potential for cross-reactivity among structurally related compounds within this class of drugs. []

SC-70303

Compound Description: SC-70303 is the major metabolite of eplerenone, formed through reversible conversion. []

Relevance: Understanding the pharmacokinetics of SC-70303 is crucial when studying eplerenone, as their reversible conversion influences eplerenone's nonlinear pharmacokinetics. [] Notably, SC-70303 exhibits linear pharmacokinetics, unlike its parent compound. []

Aldosterone

Compound Description: Aldosterone is a mineralocorticoid hormone produced in the adrenal gland. [, ] It plays a crucial role in regulating blood pressure and electrolyte balance. [, ]

Relevance: Eplerenone exerts its therapeutic effects by antagonizing aldosterone at the mineralocorticoid receptor. [, ] Elevated aldosterone levels contribute to various cardiovascular diseases, and eplerenone's ability to block its actions forms the basis for its therapeutic use in conditions like hypertension and heart failure. [, ]

Angiotensin II

Compound Description: Angiotensin II is a hormone that plays a key role in the renin-angiotensin-aldosterone system (RAAS). [] It acts as a potent vasoconstrictor, increasing blood pressure, and stimulates aldosterone release. []

Relevance: Eplerenone's blockade of aldosterone receptors indirectly affects the actions of angiotensin II. [] By reducing aldosterone's effects, eplerenone can help counteract the vasoconstrictive and pro-inflammatory actions of angiotensin II, contributing to its beneficial effects in cardiovascular diseases. []

Source and Classification

Eplerenone is a member of the class of drugs known as mineralocorticoid receptor antagonists. It is chemically classified as a steroid and is structurally related to spironolactone. Eplerenone is marketed under the brand name Inspra and is indicated for improving survival in patients with symptomatic heart failure following a myocardial infarction, as well as for the treatment of hypertension .

Chemical Information

  • Chemical Formula: C₂₄H₃₀O₆
  • Molecular Weight: 414.4914 g/mol
  • Synonyms: Eplerenona, Epoxymexrenone .
Synthesis Analysis

The synthesis of eplerenone involves several complex steps that typically utilize intermediates derived from steroid precursors. One common synthetic route begins with 11-hydroxy canrenone, which undergoes various transformations:

  1. Dehydration Reaction: In the presence of phosphorus pentachloride and boron trihalide, dehydration occurs on the steroid backbone.
  2. Epoxidation: The resulting compound undergoes epoxidation to form eplerenone.
  3. Purification: The final product is purified through techniques such as chromatography or recrystallization to eliminate impurities formed during synthesis .

Technical Parameters

  • The reaction conditions often involve low temperatures (around -70 °C) to control side reactions.
  • High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are employed for the characterization of both the product and any impurities .
Molecular Structure Analysis

Eplerenone's molecular structure features a steroid framework with specific functional groups that contribute to its pharmacological activity. The compound includes:

  • A lactone ring,
  • Hydroxyl groups at specific positions,
  • An epoxide group that enhances its receptor binding capabilities.

The stereochemistry around key carbon centers is crucial for its activity as a selective mineralocorticoid receptor antagonist .

Structural Data

  • X-ray Crystallography: Studies have utilized single-crystal X-ray diffraction to elucidate the precise arrangement of atoms within eplerenone and its impurities .
Chemical Reactions Analysis

Eplerenone can participate in various chemical reactions typical of steroid compounds:

  1. Hydrolysis: The lactone ring can undergo hydrolysis under acidic or basic conditions.
  2. Oxidation/Reduction: Functional groups can be oxidized or reduced, affecting the compound's activity.
  3. Substitution Reactions: Eplerenone can react with nucleophiles due to its electrophilic centers .

These reactions are significant for both synthetic chemistry applications and potential modifications in drug design.

Mechanism of Action

Eplerenone exerts its pharmacological effects primarily through antagonism of mineralocorticoid receptors. By binding to these receptors in various tissues (including the kidneys, heart, and blood vessels), eplerenone inhibits the actions of aldosterone, leading to:

  • Decreased sodium reabsorption,
  • Increased potassium retention,
  • Reduced blood pressure.

This mechanism helps alleviate symptoms associated with heart failure and hypertension by counteracting fluid retention and vascular remodeling .

Relevant Data

  • Eplerenone has been shown to produce sustained increases in plasma renin levels while effectively blocking aldosterone's effects on target tissues .
Physical and Chemical Properties Analysis

Eplerenone exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under standard storage conditions but may degrade under extreme pH or temperature variations.
  • Half-Life: Eplerenone has a half-life ranging from 4 to 6 hours, allowing for once-daily dosing in clinical settings .

These properties influence both its therapeutic efficacy and formulation considerations.

Applications

Eplerenone is primarily used in clinical settings for:

  1. Heart Failure Management: It improves survival rates among patients post-myocardial infarction with left ventricular dysfunction.
  2. Hypertension Treatment: Eplerenone effectively lowers blood pressure in patients with essential hypertension.

Additionally, ongoing research explores its potential applications in other cardiovascular conditions and metabolic disorders due to its unique receptor interactions .

Introduction to Mineralocorticoid Receptor Antagonism

Historical Development of Selective Aldosterone Antagonists

The quest for selective aldosterone antagonism began with spironolactone, discovered in 1957. Though clinically effective, its non-selective binding to progesterone and androgen receptors caused gynecomastia (up to 52% incidence), sexual dysfunction, and menstrual irregularities, limiting long-term use. Structural optimization efforts culminated in eplerenone (9α,11α-epoxy derivative of spironolactone), synthesized in 1984 by Ciba-Geigy chemists. The epoxy bridge and carbomethoxy substitution at C7 reduced steric bulk and polarity, lowering affinity for non-MR steroid receptors. Pfizer later advanced its clinical development, culminating in FDA approval in 2002 for hypertension and post-myocardial infarction heart failure [1] [4] [7].

Table 1: Key Milestones in Aldosterone Antagonist Development

YearMilestoneSignificance
1953Aldosterone isolationPurification from adrenal extracts enabled receptor studies
1957Spironolactone discoveryFirst clinically available MRA; non-selective binding profile
1984Eplerenone synthesisEpoxy-mexrenone with modified C7/C17 substituents
2002FDA approval of eplerenoneFirst selective MRA for hypertension and heart failure
2011EPHESUS trial publicationDemonstrated mortality reduction in post-MI heart failure

Eplerenone in the Context of Spironolactone Evolution

Eplerenone represents a deliberate molecular evolution from spironolactone, optimizing receptor specificity while retaining therapeutic efficacy:

  • Structural Modifications: Replacement of spironolactone’s 17α-thioacetyl group with a carbomethoxy group and addition of a 9,11-epoxy bridge reduced molecular weight (414.5 g/mol vs. 416.6 g/mol) and altered steric conformation. This lowered binding affinity for androgen (Ki = 4.4 μM vs. 0.1 μM) and progesterone receptors (Ki = 2.6 μM vs. 0.03 μM), while maintaining MR affinity (Ki = 0.08 μM vs. 0.001 μM) [1] [7].
  • Biochemical Selectivity: In human recombinant receptor assays, eplerenone exhibits >340-fold selectivity for MR over androgen receptors, compared to spironolactone’s 10-fold selectivity. This translates to clinically negligible anti-androgenic effects at therapeutic doses [2] [7].
  • Adrenal Steroidogenesis: Unlike spironolactone (which inhibits cortisol and aldosterone synthesis in H295R adrenocortical cells by >70%), eplerenone shows no significant suppression of steroidogenic enzymes even at 30μM concentrations. This preserves physiological glucocorticoid production and avoids adrenal insufficiency risks [2].

Table 2: Pharmacological Comparison of Spironolactone vs. Eplerenone

ParameterSpironolactoneEplerenoneSignificance
MR Binding Affinity (Ki)0.001 μM0.08 μMEplerenone requires higher dosing
Androgen Receptor AffinityHigh (Ki=0.1 μM)Negligible (Ki=4.4 μM)Eliminates gynecomastia risk
Cortisol Synthesis Inhibition91% at 30μMNoneAvoids adrenal suppression
Plasma Protein Binding98%50%Higher free fraction of eplerenone
CYP3A4 MetabolismMinorMajorDrug interaction potential

Therapeutic Rationale for Selective Receptor Targeting in Cardiovascular Pathologies

Targeting MR activation with receptor-specific agents addresses pathological aldosterone effects beyond electrolyte regulation:

  • Cardiac Fibrosis and Remodeling: Aldosterone promotes collagen deposition via MR-dependent upregulation of transforming growth factor-β (TGF-β) and plasminogen activator inhibitor-1 (PAI-1). Eplerenone reduces myocardial collagen volume fraction by 35% in hypertensive models, improving diastolic compliance [1] [5].
  • Endothelial Dysfunction: MR activation uncouples endothelial nitric oxide synthase (eNOS), reducing NO bioavailability. Selective MRAs restore vasodilatory capacity and reduce vascular superoxide production [4] [10].
  • Cardiomyocyte Apoptosis: Aldosterone exacerbates ischemia-induced apoptosis via calcium overload and oxidative stress. Eplerenone preserves mitochondrial membrane potential and reduces caspase-3 activation by >40% in experimental models [5] [9].
  • Neurohormonal Crosstalk: Unlike spironolactone, eplerenone does not antagonize testosterone-mediated cardioprotection. Testosterone inhibits hyperosmotic stress-induced apoptosis in H9c2 cardiomyocytes through SAPK/JNK pathways—an effect blocked by spironolactone but preserved with eplerenone [9].

Table 3: Pathophysiological Pathways Modulated by Selective MRAs

PathwayAldosterone EffectEplerenone Intervention
Fibrogenesis↑ Collagen I/III synthesis↓ TGF-β, ↓ PAI-1, ↓ Fibronectin
Oxidative Stress↑ NADPH oxidase activity↓ Superoxide, ↑ Glutathione
Ion Channel Regulation↓ SERCA2a, ↑ NCXRestores calcium handling
Inflammatory Signaling↑ IL-6, TNF-α, MCP-1↓ NF-κB activation
Apoptosis↑ Caspase-3, Bax/Bcl-2 ratioPreserves mitochondrial integrity

Properties

CAS Number

107724-20-9

Product Name

Eplerenone

IUPAC Name

methyl (1R,2S,14S,15S)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate

Molecular Formula

C24H30O6

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15?,16?,17?,19?,21-,22-,23-,24+/m0/s1

InChI Key

JUKPWJGBANNWMW-GHBUSXCZSA-N

SMILES

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC

Solubility

Slightly soluble
Very slightly soluble in water, with its solubility essentially pH dependent

Synonyms

9,11-epoxy-7-(methoxycarbonyl)-3-oxo-17-pregn-4-ene-21,17-carbolactone
eplerenon
eplerenone
Inspra

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC(C3[C@]24C(O4)C[C@]5(C3CC[C@]56CCC(=O)O6)C)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.